molecular formula C10H12N2 B1667383 Anatabine CAS No. 581-49-7

Anatabine

Cat. No. B1667383
CAS RN: 581-49-7
M. Wt: 160.22 g/mol
InChI Key: SOPPBXUYQGUQHE-JTQLQIEISA-N
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Description

Anatabine is one of the minor alkaloids found in plants in the Solanaceae family, which includes the tobacco plant and tomato . Commercial tobacco plants typically produce alkaloids at levels between 2% and 4% of total dry weight, with nicotine accounting for about 90% of the total alkaloid content, and the related compounds anatabine, nornicotine, and anabasine making up nearly all the rest . These compounds are thought to be biologically active, and part of plants’ natural defense system against insects . Anatabine has anti-inflammatory activity partly through inhibition of STAT3 phosphorylation in vitro and in vivo .


Synthesis Analysis

Anatabine accumulation in PMT transgenic lines after topping treatment and its effects on gene expression changes were analyzed . The surge in anatabine accumulation in PMT transgenic lines after topping treatment and its effects on gene expression changes were analyzed . The results revealed increases in expression of isoflavone reductase-like (A622) and berberine bridge-like enzymes (BBLs) oxidoreductase genes, previously shown to be crucial for the final steps of nicotine biosynthesis .


Chemical Reactions Analysis

Anatabine has been shown to reduce the clinical symptoms of DSS-induced colitis . The result of gene expression analysis suggested that anatabine had a restorative effect on global DSS-induced gene expression profiles . Accordingly, MAP findings revealed that anatabine reduced the colonic abundance of DSS-associated cytokines and increased IL-10 abundance .


Physical And Chemical Properties Analysis

Anatabine has a density of 1.0±0.1 g/cm 3, a boiling point of 299.1±39.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

1. Potential in Treating Neurological Diseases

Anatabine has shown promise in mitigating neuro-inflammatory conditions. A study found that anatabine significantly suppressed neurological deficits associated with experimental autoimmune encephalomyelitis (EAE) in mice, suggesting potential effectiveness in treating multiple sclerosis (MS) (Paris et al., 2013).

2. Alzheimer's Disease Management

Research indicates that anatabine may play a role in managing Alzheimer's Disease (AD). Chronic oral treatment with anatabine in a transgenic mouse model of AD resulted in reduced β-amyloidosis, neuroinflammation, and alleviation of behavioral deficits, supporting its potential as a disease-modifying agent for AD (Verma et al., 2015).

3. Activation of NRF2 Pathway

A study employing systems biology and computational techniques demonstrated that anatabine activates the NRF2 pathway, which plays a significant role in cellular defense mechanisms against oxidative stress and inflammation. This finding suggests anatabine's therapeutic potential in NRF2-related diseases (Messinis et al., 2022).

4. Skin Care Applications

An open-label case study evaluated a cream containing anatabine for its effects on the appearance of skin in patients with mild to moderate rosacea. The study found that anatabine could improve skin appearance, indicating its potential use in dermatology (Lanier et al., 2013).

5. Anti-inflammatory Activity

Anatabine exhibits anti-inflammatory activity by inhibiting STAT3 and NFκB phosphorylation, which are key in inflammatory responses. This property was observed both in vitro and in vivo, including in a transgenic mouse model of Alzheimer's disease (Paris et al., 2013).

6. Relief in Musculoskeletal Disorders

A study on dietary supplementation with anatabine showed significant improvement in joint pain and stiffness. This suggests its potential benefit for individuals with musculoskeletal aches and pains, particularly related to osteoarthritis or joint injury (Lanier et al., 2013).

7. Autoimmune Thyroiditis Amelioration

Research has indicated that anatabine can ameliorate autoimmune thyroiditis. It reduced the incidence and severity of thyroiditis in mice, suggesting its potential in treating Hashimoto thyroiditis (Caturegli et al., 2012).

Safety And Hazards

Anatabine is classified as a Flammable Liquid (Category 2), Acute Toxicity, Oral (Category 3), Acute Toxicity, Inhalation (Category 3), and Acute Toxicity, Dermal (Category 3) .

properties

IUPAC Name

3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPPBXUYQGUQHE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN[C@@H]1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016110
Record name (-)-Anatabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

145.5 °C
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000 mg/mL
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Anatabine

CAS RN

581-49-7
Record name (-)-Anatabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anatabine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Anatabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANATABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PP654XB7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,220
Citations
PM Quan, TKB Karns, LD Quin - The Journal of Organic Chemistry, 1965 - ACS Publications
… The survival of anatabine in cigar7 and cigarette8 smoke has … The position of the isolated double bond in anatabine has … We describe the first total syntheses of dZ-anatabine and dZ-…
Number of citations: 24 pubs.acs.org
D Paris, D Beaulieu-Abdelahad, C Bachmeier… - European journal of …, 2011 - Elsevier
… that anatabine lowers Aβ production by mainly impacting the β-cleavage of APP. Additionally, we show that anatabine … the impact of anatabine on BACE-1 transcription. We show that …
Number of citations: 63 www.sciencedirect.com
D Paris, D Beaulieu-Abdelahad, L Abdullah… - European journal of …, 2013 - Elsevier
… Our data show that anatabine prevents STAT3 and NFκB phosphorylation induced by … we found that anatabine prevents IL-1β production induced by LPS. We assessed anatabine's anti-…
Number of citations: 59 www.sciencedirect.com
SB Caine, GT Collins, M Thomsen… - Experimental and …, 2014 - psycnet.apa.org
… , anabasine, and anatabine using assays of behavioral … by any of the alkaloids, and anatabine blunted nicotine’s effects. In … intravenously; anabasine and anatabine had no reinforcing …
Number of citations: 62 psycnet.apa.org
NK Mello, PA Fivel, SJ Kohut… - Experimental and Clinical …, 2014 - psycnet.apa.org
… In the present study, we examined the acute effects of anatabine on IV nicotine- and food-maintained responding. In the first study, the effects of ascending doses of anatabine (0.18–3.2 …
Number of citations: 18 psycnet.apa.org
P Jacob III, D Hatsukami, H Severson, S Hall… - … Biomarkers & Prevention, 2002 - AACR
In this study we determined urine concentration of the tobacco alkaloids anabasine and anatabine, nicotine and its metabolites cotinine, and nornicotine in 99 cigarette smokers and …
Number of citations: 150 aacrjournals.org
ED Levin, I Hao, DA Burke, M Cauley… - Journal of …, 2014 - journals.sagepub.com
… anatabine also have agonist actions on nicotinic receptors. The current study investigated the effects of anabasine and anatabine … functions of anabasine and anatabine over two orders …
Number of citations: 28 journals.sagepub.com
JT Ayers, R Xu, LP Dwoskin, PA Crooks - The AAPS journal, 2005 - Springer
The minor tobacco alkaloids nornicotine, anabasine, and anatabine fromNicotiana tobacum are known to possess nicotinic receptor agonist activity, although they are relatively less …
Number of citations: 21 link.springer.com
Y Chintapakorn, JD Hamill - Plant Molecular Biology, 2003 - Springer
… plants, showed a substantial increase in anatabine content relative to controls. Northern … both nicotine and anatabine synthesis. We suggest that elevated anatabine levels in antisense-…
Number of citations: 150 link.springer.com
E Leete, SA Slattery - Journal of the American Chemical Society, 1976 - ACS Publications
… '-l4C]anatabine. Since equal labeling was found in both rings of anatabine in several feeding … anabasine is not formed by reduction of anatabine, in agreement with earlier observations. …
Number of citations: 71 pubs.acs.org

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